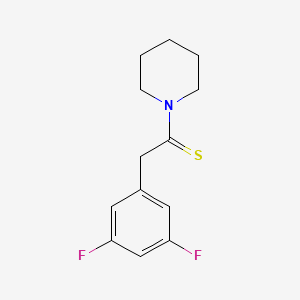

3',5'-Difluorobenzene acetyl piperidine thioamide

Übersicht

Beschreibung

3’,5’-Difluorobenzene acetyl piperidine thioamide is a chemical compound with the CAS Number: 289677-12-9 . It has a molecular weight of 255.33 and its IUPAC name is 1-[2-(3,5-difluorophenyl)ethanethioyl]piperidine . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 3’,5’-Difluorobenzene acetyl piperidine thioamide is 1S/C13H15F2NS/c14-11-6-10(7-12(15)9-11)8-13(17)16-4-2-1-3-5-16/h6-7,9H,1-5,8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

3’,5’-Difluorobenzene acetyl piperidine thioamide is a white to yellow solid .Wissenschaftliche Forschungsanwendungen

Discovery of Antagonists with Potent Anti-HIV-1 Activity

- Research on piperidine-4-carboxamide CCR5 antagonists has led to the discovery of compounds with highly potent anti-HIV-1 activity. These compounds, through modifications to improve metabolic stability, have shown significant inhibition of HIV-1 envelope-mediated membrane fusion and CCR5 binding affinity, making them promising candidates for further development as anti-HIV drugs (Imamura et al., 2006).

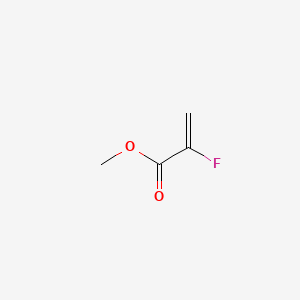

Catalytic Hydrodefluorination of Fluorocarbons

- Transition metal fluoride complexes, including those based on iron(II) fluoride, have been investigated for their potential in catalytic applications such as C-F bond activation and fluorocarbon functionalization. These complexes demonstrate the ability to catalyze the hydrodefluorination of perfluorinated aromatic compounds, highlighting their utility in chemical synthesis and potential environmental applications (Vela et al., 2005).

Understanding C−H···F Interactions

- The study of C−H···F interactions in the crystal structures of fluorobenzenes contributes to the understanding of the weak acceptor capabilities of the C−F group. This research is crucial for the design of materials and molecules with specific interaction patterns, which can have implications in pharmaceuticals, material science, and crystal engineering (Thalladi et al., 1998).

Nucleophilic Aromatic Substitution Reactions

- Studies on the solvent dependence of leaving group fluorine kinetic isotope effects in nucleophilic aromatic substitution reactions highlight the impact of solvent on the rate-limiting steps of these reactions. Such insights are valuable for understanding reaction mechanisms and optimizing conditions for synthetic chemistry applications (Persson et al., 1996).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H320, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P264 (Wash hands and face thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .

Eigenschaften

IUPAC Name |

2-(3,5-difluorophenyl)-1-piperidin-1-ylethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NS/c14-11-6-10(7-12(15)9-11)8-13(17)16-4-2-1-3-5-16/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNHSFRXNHXSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)CC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374239 | |

| Record name | 3',5'-Difluorobenzene acetyl piperidine thioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Difluorobenzene acetyl piperidine thioamide | |

CAS RN |

289677-12-9 | |

| Record name | 3',5'-Difluorobenzene acetyl piperidine thioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

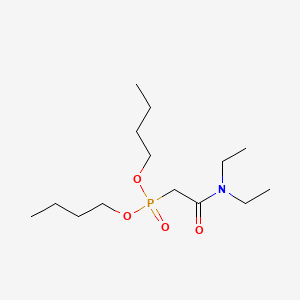

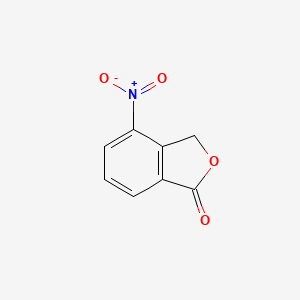

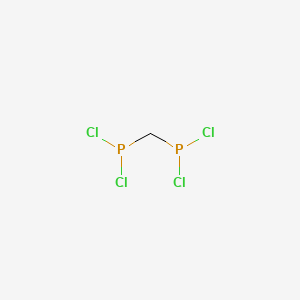

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1586477.png)